

tBuBrettPhos Pd G3 in synthesis of N-aryl carbamates

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Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

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Introduction to tBuBrettPhos Pd G3

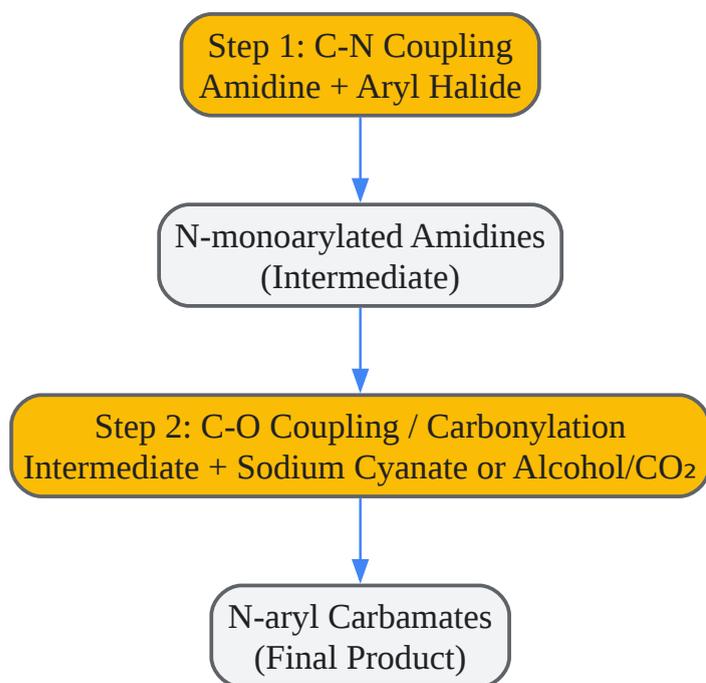
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, a single-component palladacycle complex designed for superior performance in cross-coupling reactions [1] [2]. Its key features include:

- **High Stability:** Air, moisture, and thermally stable, making it easy to handle and store [1] [2].
- **Efficient Activation:** Readily forms the active LPd(0) species in the presence of base, ensuring high catalytic activity from the reaction's start [2].
- **Broad Applicability:** Proven effective in forming C–N, C–O, C–S, and other bonds, making it ideal for synthesizing N-aryl carbamates and related compounds [1] [3].

Application Note: Synthesis of N-aryl Carbamates

While a direct, one-step coupling to form N-aryl carbamates is a valuable target, the established and highly efficient method using **tBuBrettPhos Pd G3** involves a two-step sequence via an unsymmetrical urea intermediate [1]. This pathway leverages the catalyst's exceptional performance in C–N bond formation.

The experimental workflow for this synthesis involves two key catalytic steps.



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Detailed Protocol: Two-Step Synthesis of Unsymmetrical N-aryl Carbamates [1]

This protocol is adapted from literature procedures for the synthesis of unsymmetrical ureas and O-aryl carbamates.

Step 1: N-Monoarylation of Amidines to Form Key Intermediate

- **Reaction Suitability:** This step is a Buchwald-Hartwig C–N cross-coupling.
- **Objective:** To achieve selective mono-arylation of an amidine, creating the urea precursor.

Materials:

- **Catalyst:** **tBuBrettPhos Pd G3** (1-2 mol%) [1].
- **Ligand:** Not required, as the ligand is integral to the precatalyst.
- **Substrates:** Amidine (1.0 equiv.), Aryl halide (chloride, bromide, or triflate; 1.1-1.5 equiv.).
- **Base:** Cs₂CO₃ or NaO*tert*-butyl (1.5-2.0 equiv.).
- **Solvent:** Toluene or 1,4-dioxane (0.1-0.5 M concentration).

Procedure:

- In an oven-dried Schlenk tube or vial equipped with a stir bar, add the amidine, aryl halide, and base.
- In a glove box or under an inert atmosphere, add the **tBuBrettPhos Pd G3** precatalyst.

- Add the degassed solvent via syringe.
- Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.
- Monitor reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
- After completion, cool the mixture to room temperature. The intermediate can be isolated or used directly in the next step after aqueous work-up.

Step 2: Conversion to N-aryl Carbamates

Two principal methods can be employed for this transformation, both utilizing the intermediate from Step 1.

Method A: Cross-Coupling with Sodium Cyanate [1] This is a direct and practical method to access unsymmetrical N-aryl carbamates.

- **Reaction:** C–O cross-coupling between the N-arylamidine intermediate and sodium cyanate.
- **Materials:** N-arylamidine intermediate (1.0 equiv.), Sodium cyanate (NaOCN, 1.5-2.0 equiv.), **tBuBrettPhos Pd G3** (1-2 mol%), Base (e.g., Cs₂CO₃), Toluene.
- **Procedure:** Follow a similar setup as Step 1. Heat the mixture to 100 °C for 1-2 hours.

Method B: T3P-Mediated Condensation with Alcohols and CO₂ This method offers a benign and one-pot alternative, though its direct combination with the first step in a single protocol using **tBuBrettPhos Pd G3** is an area for further development [4].

Key Reaction Examples and Performance Data

The following table summarizes conditions and outcomes for related C–O coupling reactions catalyzed by **tBuBrettPhos Pd G3**, demonstrating its versatility and high yield capability.

Table 1: Performance of tBuBrettPhos Pd G3 in Related Cross-Coupling Reactions

Product Type	Aryl Halide	Coupling Partner	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Citation
Fluorinated Aryl Ether	4-Bromoanisole	CF ₃ CH ₂ OH	Cs ₂ CO ₃	Toluene	100	2	89% (2c)	[5]
Fluorinated Aryl Ether	4-Bromoacetophenone	CF ₃ CH ₂ OH	Cs ₂ CO ₃	Toluene	100	1	92% (2a)	[5]
Di(fluoroalkyl) Aryl Ether	1,4-Dibromobenzene	CF ₃ CH ₂ OH	Cs ₂ CO ₃	Toluene	100	2	85% (2f)	[5]

Product Type	Aryl Halide	Coupling Partner	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Citation
Heteroaryl Ether	6-Bromoquinoline	CF ₃ CH ₂ OH	Cs ₂ CO ₃	Toluene	80	16	91% (2q)	[5]

Practical Handling and Safety

- **Storage:** Store the precatalyst under an inert gas (nitrogen or argon) at 2-8°C [1].
- **Handling:** Weighing and handling should be performed in a glove box or under an inert atmosphere to maintain longevity and activity.
- **Safety:** The precatalyst carries the GHS08 health hazard symbol (H350i), indicating it may cause cancer if inhaled. Use appropriate personal protective equipment (PPE) including gloves and safety glasses, and handle within a fume hood [1].

Conclusion

tBuBrettPhos Pd G3 is a robust and versatile catalyst that enables efficient synthesis of N-aryl carbamates and related compounds. Its stability, high activity, and functional group tolerance make it an excellent choice for constructing these pharmaceutically relevant motifs in drug discovery and development.

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